Ethyl 4-methyl-3-ureidothiophene-2-carboxylate
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Overview
Description
Ethyl 4-methyl-3-ureidothiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methyl-3-ureidothiophene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 4-methyl-3-aminothiophene-2-carboxylate with urea in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-3-ureidothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides (e.g., methyl iodide).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
Ethyl 4-methyl-3-ureidothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-3-ureidothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The ureido group in the compound can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, modulating their function .
Comparison with Similar Compounds
Ethyl 4-methyl-3-aminothiophene-2-carboxylate: A precursor in the synthesis of ethyl 4-methyl-3-ureidothiophene-2-carboxylate.
Thiophene-2-carboxylate derivatives: These compounds share the thiophene core and exhibit similar chemical reactivity.
Ureidothiophene derivatives: Compounds with ureido groups attached to the thiophene ring, showing comparable biological activities.
Uniqueness: this compound stands out due to its unique combination of the ureido group and the thiophene ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H12N2O3S |
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Molecular Weight |
228.27 g/mol |
IUPAC Name |
ethyl 3-(carbamoylamino)-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3S/c1-3-14-8(12)7-6(11-9(10)13)5(2)4-15-7/h4H,3H2,1-2H3,(H3,10,11,13) |
InChI Key |
OSSZFLLZJUHKHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C)NC(=O)N |
Origin of Product |
United States |
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